molecular formula C29H32N4O4S B11450736 6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11450736
M. Wt: 532.7 g/mol
InChI Key: NETABOBRSZTODM-UHFFFAOYSA-N
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Description

6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these steps include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Benzyl(ethyl)amino derivatives: Compounds with this functional group may have comparable chemical reactivity.

    Phenylhexanamide derivatives: These compounds may have similar physical and chemical properties

Uniqueness

6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C29H32N4O4S

Molecular Weight

532.7 g/mol

IUPAC Name

6-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C29H32N4O4S/c1-2-31(20-22-12-6-3-7-13-22)26(35)21-33-24-17-19-38-27(24)28(36)32(29(33)37)18-11-5-10-16-25(34)30-23-14-8-4-9-15-23/h3-4,6-9,12-15,17,19H,2,5,10-11,16,18,20-21H2,1H3,(H,30,34)

InChI Key

NETABOBRSZTODM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

Origin of Product

United States

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